Plerixafor-d4 Plerixafor-d4 Plerixafor-d4 is intended for use as an internal standard for the quantification of plerixafor by GC- or LC-MS. Plerixafor is a partial antagonist of chemokine receptor 4 (CXCR4) with IC50 values ranging from 0.02 to 0.13 µg/ml for inhibiting calcium flux in peripheral blood mononuclear cells (PBMCs), various types of T cells, and mouse lymphocytic leukemia cells. It is selective for CXCR4 over CXCR1-3 and CXCR5-9 (IC50s = >25 µg/ml). Plerixafor decreases infectious virus content in the supernatant of Jurkat cells chronically infected with HIV-1(IIIB) (EC50 = ~0.02 µg/ml). It rapidly mobilizes murine and human hematopoietic stem and murine long-term repopulating cells for transplantation alone and, with a synergistic effect, when used in combination with G-CSF. Plerixafor also increases T cell trafficking in mouse blood, spleen, and central nervous system. Plerixafor (1.25 mg/kg twice per day) decreases the number of 4T1 murine mammary carcinoma cells in the lung in a mouse model of lung metastasis.

Brand Name: Vulcanchem
CAS No.: 1246819-87-3
VCID: VC0030525
InChI: InChI=1S/C28H54N8/c1-9-29-15-17-31-13-3-21-35(23-19-33-11-1)25-27-5-7-28(8-6-27)26-36-22-4-14-32-18-16-30-10-2-12-34-20-24-36/h5-8,29-34H,1-4,9-26H2/i5D,6D,7D,8D
SMILES: C1CNCCNCCCN(CCNC1)CC2=CC=C(C=C2)CN3CCCNCCNCCCNCC3
Molecular Formula: C28H54N8
Molecular Weight: 506.8 g/mol

Plerixafor-d4

CAS No.: 1246819-87-3

Cat. No.: VC0030525

Molecular Formula: C28H54N8

Molecular Weight: 506.8 g/mol

* For research use only. Not for human or veterinary use.

Plerixafor-d4 - 1246819-87-3

Specification

Description Plerixafor-d4 is intended for use as an internal standard for the quantification of plerixafor by GC- or LC-MS. Plerixafor is a partial antagonist of chemokine receptor 4 (CXCR4) with IC50 values ranging from 0.02 to 0.13 µg/ml for inhibiting calcium flux in peripheral blood mononuclear cells (PBMCs), various types of T cells, and mouse lymphocytic leukemia cells. It is selective for CXCR4 over CXCR1-3 and CXCR5-9 (IC50s = >25 µg/ml). Plerixafor decreases infectious virus content in the supernatant of Jurkat cells chronically infected with HIV-1(IIIB) (EC50 = ~0.02 µg/ml). It rapidly mobilizes murine and human hematopoietic stem and murine long-term repopulating cells for transplantation alone and, with a synergistic effect, when used in combination with G-CSF. Plerixafor also increases T cell trafficking in mouse blood, spleen, and central nervous system. Plerixafor (1.25 mg/kg twice per day) decreases the number of 4T1 murine mammary carcinoma cells in the lung in a mouse model of lung metastasis.

CAS No. 1246819-87-3
Molecular Formula C28H54N8
Molecular Weight 506.8 g/mol
IUPAC Name 1-[[2,3,5,6-tetradeuterio-4-(1,4,8,11-tetrazacyclotetradec-1-ylmethyl)phenyl]methyl]-1,4,8,11-tetrazacyclotetradecane
Standard InChI InChI=1S/C28H54N8/c1-9-29-15-17-31-13-3-21-35(23-19-33-11-1)25-27-5-7-28(8-6-27)26-36-22-4-14-32-18-16-30-10-2-12-34-20-24-36/h5-8,29-34H,1-4,9-26H2/i5D,6D,7D,8D
Standard InChI Key YIQPUIGJQJDJOS-KDWZCNHSSA-N
Isomeric SMILES [2H]C1=C(C(=C(C(=C1CN2CCCNCCNCCCNCC2)[2H])[2H])CN3CCCNCCNCCCNCC3)[2H]
SMILES C1CNCCNCCCN(CCNC1)CC2=CC=C(C=C2)CN3CCCNCCNCCCNCC3
Canonical SMILES C1CNCCNCCCN(CCNC1)CC2=CC=C(C=C2)CN3CCCNCCNCCCNCC3

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